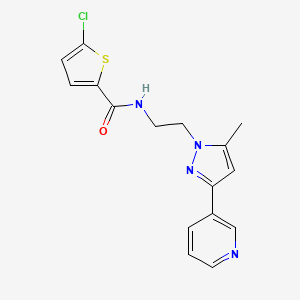
5-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H15ClN4OS and its molecular weight is 346.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-chloro-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and inflammatory diseases. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, efficacy, and safety profiles.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C15H16ClN5OS
- Molecular Weight : 347.84 g/mol
- CAS Number : Not specified in the search results.
Research indicates that compounds with similar structures often act as selective modulators for various biological targets. For instance, pyrazole derivatives are known to interact with cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. The compound under discussion may exhibit similar properties, potentially acting as an anti-inflammatory agent through COX inhibition.
Table 1: Comparison of Biological Activities
| Compound Name | Target Enzyme | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound A | COX-1 | 0.034 | Inhibitor |
| Compound B | COX-2 | 0.052 | Inhibitor |
| 5-chloro-N... | COX (assumed) | TBD | TBD |
Anti-inflammatory Effects
A review highlighted that pyrazole derivatives exhibit significant anti-inflammatory activities. For example, compounds with similar scaffolds have shown IC50 values ranging from 0.034 to 0.052 μM against COX enzymes, indicating strong inhibitory potential . While specific data on this compound is limited, its structural similarities suggest it may possess comparable anti-inflammatory properties.
Cytotoxicity and Cancer Research
There is emerging evidence that pyrazole derivatives can also exhibit cytotoxic effects against cancer cell lines. In vitro studies have demonstrated that certain pyrazole compounds can induce apoptosis in cancer cells through the modulation of signaling pathways such as JNK and p53 . Further studies are needed to evaluate the specific cytotoxicity of the compound .
Case Studies
In a recent study evaluating a series of pyrazole derivatives, several compounds exhibited promising results in both in vitro and in vivo models for anti-inflammatory activity. For instance, one derivative showed an edema inhibition percentage significantly higher than standard treatments like celecoxib . Although specific case studies on the compound this compound were not found, the trends in related compounds suggest potential efficacy.
Safety Profile
The safety profile of similar compounds has been assessed through acute toxicity studies. For instance, certain pyrazole derivatives demonstrated high safety margins with LD50 values exceeding 2000 mg/kg in animal models . However, comprehensive toxicity studies specifically for this compound remain necessary to establish its safety for clinical use.
Eigenschaften
IUPAC Name |
5-chloro-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4OS/c1-11-9-13(12-3-2-6-18-10-12)20-21(11)8-7-19-16(22)14-4-5-15(17)23-14/h2-6,9-10H,7-8H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCNJSBHFOFRNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC=C(S2)Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














